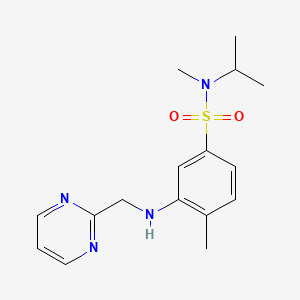![molecular formula C18H15ClN2O2 B6625854 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell proliferation and survival. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to possess a variety of interesting biochemical and physiological effects. In addition to its anticancer and neuroprotective activities, 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in lab experiments is its potent anticancer activity. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is its neuroprotective activity, which makes it a useful tool for studying the mechanisms of neurodegenerative diseases.
One limitation of using 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in lab experiments is its potential toxicity. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Another limitation of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. One possible direction is the development of novel derivatives of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide with improved solubility and lower toxicity. Another direction is the study of the molecular mechanisms underlying the anticancer and neuroprotective activities of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. Finally, the potential applications of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide in the treatment of other diseases, such as inflammatory and infectious diseases, should be explored further.
合成法
The synthesis of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide involves the reaction between 2-chloro-4-methylbenzoyl chloride and 2-oxo-1H-quinoline-4-carbaldehyde in the presence of a base. The resulting product is then treated with ammonia to yield 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide. This synthesis method has been reported in several studies and has been shown to be efficient and reliable.
科学的研究の応用
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most common applications of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is in the field of cancer research. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
In addition to its anticancer activity, 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases. Several studies have shown that 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-13(6-4-7-15(11)19)18(23)20-10-12-9-17(22)21-16-8-3-2-5-14(12)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWWVSQSNWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-[3-(2,4-dimethylphenyl)propanoyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625773.png)
![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)

![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)
![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)